1,1-Dibenzyl-2,2-dimethylhydrazine
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Overview
Description
1,1-Dibenzyl-2,2-dimethylhydrazine: is an organic compound with the molecular formula C16H20N2. It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is of interest due to its unique structure, which includes two benzyl groups and two methyl groups attached to the nitrogen atoms. The presence of these groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-2,2-dimethylhydrazine typically involves the reaction of benzyl chloride with 2,2-dimethylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2Cl+(CH3)2NNH2→C6H5CH2NN(CH3)2+HCl
The reaction is typically conducted in an organic solvent, such as ethanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-2,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl hydrazones or azines.
Reduction: Formation of dibenzylamines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,1-Dibenzyl-2,2-dimethylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-2,2-dimethylhydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: Another hydrazine derivative with similar reactivity but different structural properties.
1,1-Dimethylhydrazine: Known for its use as a rocket propellant, it has different applications compared to 1,1-Dibenzyl-2,2-dimethylhydrazine.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which impart specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and research.
Properties
CAS No. |
65114-31-0 |
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Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,1-dibenzyl-2,2-dimethylhydrazine |
InChI |
InChI=1S/C16H20N2/c1-17(2)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
NDSSVJDXRMJJIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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